(6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
is a complex organic molecule. It contains an indazole core, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Chemical Reactions Analysis
Indazole compounds can undergo a variety of chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere . The specific chemical reactions that this compound can undergo are not mentioned in the available resources.Scientific Research Applications
Synthesis and Biological Evaluation
This compound and its related derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of bromophenol derivatives, including this compound, has been explored for their potential antioxidant properties. These compounds have shown effective antioxidant power through various in vitro assays, indicating their potential utility in combating oxidative stress-related diseases (Balaydın et al., 2010; Çetinkaya et al., 2012).
Antimicrobial and Antimalarial Agents
Research into novel quinoline-based 1,2,3-triazoles, which can be structurally related to the compound , has shown significant antimicrobial and antimalarial activities. These findings highlight the potential of such derivatives in developing new therapeutic agents to combat infectious diseases (Parthasaradhi et al., 2015).
Catalytic Asymmetric Synthesis
The compound and its derivatives have also been explored in the context of catalytic asymmetric synthesis. For example, enantiopure derivatives containing the azetidin-2-yl group have been evaluated for catalytic asymmetric additions to aldehydes, showing high enantioselectivities. This application is crucial for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals (Wang et al., 2008).
Corrosion Inhibition
In addition to biological applications, derivatives of the compound have been studied for their potential as corrosion inhibitors on mild steel in acidic media. This research indicates that these compounds can significantly prevent corrosion, highlighting their importance in industrial applications where corrosion resistance is crucial (Singaravelu & Bhadusha, 2022).
Mechanism of Action
Target of Action
Indazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including inflammation, microbial infections, and cancer .
Mode of Action
Indazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the cyclo-oxygenase-2 (COX-2) enzyme, leading to a decrease in the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Based on the known effects of similar indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-20-16(14-5-4-11(18)7-15(14)19-20)17(22)21-8-13(9-21)26(23,24)10-12-3-2-6-25-12/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVOIBRPRXLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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